3-アジドプロピオン酸スルホ-NHSエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

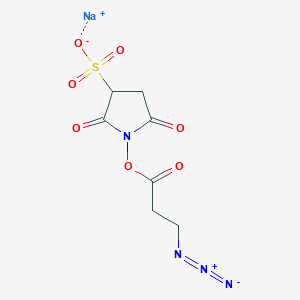

3-Azidopropionic Acid Sulfo-NHS Ester is a cleavable linker used in the synthesis of antibody-drug conjugates. This compound contains an azide group and an N-hydroxysuccinimide ester, making it a versatile tool in bio-conjugation and click chemistry applications.

科学的研究の応用

Chemical Properties and Mechanism of Action

The compound's chemical structure enables it to react with primary amines to form stable amide bonds. The azide group can participate in click chemistry reactions with alkynes, leading to the formation of stable triazole linkages. This dual functionality enhances its utility in synthesizing complex molecules and modifying biomolecules.

Scientific Research Applications

-

Bioconjugation:

- Antibody-Drug Conjugates (ADCs): 3-Azidopropionic Acid Sulfo-NHS Ester is extensively used in the synthesis of ADCs, which are designed for targeted cancer therapy. The azide group allows for specific labeling of antibodies with therapeutic agents, improving the efficacy and specificity of cancer treatments .

- Oligonucleotide Conjugation: This compound facilitates the functionalization of amine-modified oligonucleotides. The resulting conjugates can be employed in diagnostics and therapeutics, enhancing the sensitivity of protein assays and enabling multiplexing approaches .

-

Chemical Synthesis:

- Linker in Complex Molecules: It serves as a cleavable linker in the synthesis of various complex molecules and polymers. The ability to form stable linkages makes it an essential tool for chemists working on advanced materials .

- Labeling Biomolecules: Researchers utilize this compound for labeling proteins and nucleic acids, allowing for tracking and studying biological interactions in real-time .

-

Diagnostic Applications:

- Biosensors: The compound is used in developing diagnostic reagents and biosensors due to its ability to form stable conjugates with biomolecules, which can be detected quantitatively .

- Protein Assays: Oligonucleotide-conjugated antibodies that utilize 3-Azidopropionic Acid Sulfo-NHS Ester significantly increase the sensitivity of protein assays, making them valuable tools in clinical diagnostics .

Case Study 1: Antibody-Drug Conjugate Development

In a study focused on developing ADCs, researchers employed 3-Azidopropionic Acid Sulfo-NHS Ester to conjugate cytotoxic drugs to antibodies targeting specific cancer cells. The resulting ADCs demonstrated enhanced tumor targeting and reduced systemic toxicity compared to conventional therapies .

Case Study 2: Oligonucleotide-Conjugated Antibodies

Another research project highlighted the use of this compound to create oligonucleotide-conjugated antibodies. These conjugates were shown to improve detection limits in immunoassays significantly, allowing for more accurate quantification of biomarkers associated with various diseases .

作用機序

Target of Action

The primary targets of 3-Azidopropionic Acid Sulfo-NHS Ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for the conjugation .

Mode of Action

3-Azidopropionic Acid Sulfo-NHS Ester contains an azide group and an NHS ester. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester, on the other hand, can react with primary amines to form a stable amide bond . This reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .

Biochemical Pathways

The biochemical pathways affected by 3-Azidopropionic Acid Sulfo-NHS Ester primarily involve the formation of stable amide bonds with primary amines. This process is used in bioconjugation techniques, which allow for the attachment of various biomolecules to proteins, peptides, and other macromolecules . The resulting conjugates can be used in a variety of applications, including the synthesis of antibody-drug conjugates (ADCs) .

Pharmacokinetics

It is known that the compound is water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of 3-Azidopropionic Acid Sulfo-NHS Ester is the formation of stable amide bonds with primary amines. This allows for the attachment of various biomolecules to proteins, peptides, and other macromolecules . The compound is also used in the synthesis of antibody-drug conjugates (ADCs), where it serves as a linker between the antibody and the cytotoxic drug .

Action Environment

The action of 3-Azidopropionic Acid Sulfo-NHS Ester is influenced by environmental factors such as pH. The reaction of the NHS ester with primary amines is strongly pH-dependent . At lower pH values, the peptide’s N-terminal amine is in its more protonated form, thereby rendering the functional group unreactive as nucleophiles— slowing the reaction rate and leading to less efficient conjugation . Therefore, the efficacy and stability of the compound can be influenced by the pH of the environment in which it is used.

生化学分析

Biochemical Properties

The azide group in 3-Azidopropionic Acid Sulfo-NHS Ester can react with alkyne, BCN, DBCO via Click Chemistry . This reaction forms a stable triazole linkage, which is a key interaction in biochemical reactions . The NHS ester in the compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Cellular Effects

It is known that the compound is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . This suggests that 3-Azidopropionic Acid Sulfo-NHS Ester may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 3-Azidopropionic Acid Sulfo-NHS Ester involves its role as a linker in the formation of ADCs . The azide group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This linkage can then bind to biomolecules, potentially leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

Given its role in the formation of ADCs , it is likely that the compound’s effects would vary over time depending on the stability of the ADCs and the specific experimental conditions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azidopropionic Acid Sulfo-NHS Ester typically involves the reaction of 3-azidopropionic acid with N-hydroxysuccinimide and a sulfonating agent under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of 3-Azidopropionic Acid Sulfo-NHS Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product .

化学反応の分析

Types of Reactions

3-Azidopropionic Acid Sulfo-NHS Ester undergoes various chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.

Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

Substitution Reactions: Reactions with primary amines are typically carried out in aqueous buffers at pH 7-9.

Major Products

Triazole Linkages: Formed from click chemistry reactions.

Amide Bonds: Formed from substitution reactions with primary amines.

類似化合物との比較

Similar Compounds

3-Azidopropanoic Acid NHS Ester: Similar in structure but lacks the sulfonate group, making it less water-soluble.

Sulfo-NHS-Biotin: Contains a biotin moiety instead of an azide group, used for biotinylation of proteins.

Uniqueness

3-Azidopropionic Acid Sulfo-NHS Ester is unique due to its dual functionality, combining the azide group for click chemistry and the N-hydroxysuccinimide ester for amine-reactive conjugation. This dual functionality enhances its versatility in various bio-conjugation and labeling applications.

生物活性

3-Azidopropionic Acid Sulfo-NHS Ester (CAS No. 2055198-09-7), also known as Sulfo-NHS-Azide, is a bifunctional linker extensively utilized in bioconjugation processes. This compound features both an N-hydroxysuccinimide (NHS) ester and a terminal azide group, making it a versatile tool in various biochemical applications, particularly in the development of antibody-drug conjugates (ADCs) and other bioconjugation strategies.

- Chemical Formula : C₇H₇N₄NaO₇S

- Molecular Weight : 314.2 g/mol

- Purity : >90%

- Solubility : Highly water-soluble due to the sulfonate group (SO₃⁻), facilitating reactions in aqueous environments .

The biological activity of 3-Azidopropionic Acid Sulfo-NHS Ester is primarily attributed to its dual reactive functionalities:

- NHS Ester Group : Reacts with primary amines (-NH₂) in biomolecules to form stable amide bonds. This reaction is crucial for attaching drugs or other molecules to proteins or antibodies.

- Azide Group : Participates in Click Chemistry, specifically the reaction with alkynes to form stable triazole linkages. This reaction is characterized by its high specificity and efficiency, minimizing potential harm to biomolecules involved .

Applications in Bioconjugation

3-Azidopropionic Acid Sulfo-NHS Ester has diverse applications in scientific research:

- Antibody-Drug Conjugates (ADCs) : It allows for the selective attachment of therapeutic agents to antibodies, enhancing targeted delivery in cancer treatment .

- Functionalization of Oligonucleotides : The compound can modify oligonucleotides by attaching azide groups, enabling further conjugation with various biomolecules .

- Labeling Proteins : It is utilized for labeling proteins, antibodies, and other primary amine-containing macromolecules in biological studies .

Study 1: Functionalization Protocols

In a study published by the National Institutes of Health, researchers developed protocols for functionalizing antibodies with oligonucleotides using 3-Azidopropionic Acid Sulfo-NHS Ester. The azide-modified oligonucleotides were successfully conjugated to antibodies through copper-free Click Chemistry, demonstrating the compound's efficacy in creating stable bioconjugates .

Study 2: ADC Development

Another study highlighted the use of 3-Azidopropionic Acid Sulfo-NHS Ester in synthesizing ADCs. The azide functionality allowed for efficient linkage with drugs via Click Chemistry, resulting in conjugates that maintained biological activity while improving targeting capabilities against cancer cells .

Comparative Analysis with Similar Compounds

The following table compares 3-Azidopropionic Acid Sulfo-NHS Ester with similar compounds used in bioconjugation:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Aminopropanoic Acid NHS Ester | Contains an amino group | Precursor for azide formation; less reactive |

| 4-Azidobutanoic Acid NHS Ester | Longer carbon chain | Different reactivity profile; used in similar applications |

| 2-Azidoacetic Acid NHS Ester | Shorter carbon chain | Higher solubility; primarily used in peptide synthesis |

| 3-Azidopropionic Acid Sulfo-NHS Ester | Azide and NHS functionalities | High water solubility and reactivity balance |

This comparison illustrates the unique advantages of 3-Azidopropionic Acid Sulfo-NHS Ester, particularly its balance between solubility and reactivity, making it particularly effective for bioconjugation applications compared to its analogs .

特性

IUPAC Name |

sodium;1-(3-azidopropanoyloxy)-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O7S.Na/c8-10-9-2-1-6(13)18-11-5(12)3-4(7(11)14)19(15,16)17;/h4H,1-3H2,(H,15,16,17);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBRVBYZPBFADS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCN=[N+]=[N-])S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N4NaO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。